RPR104632

Catalog No.
S541897
CAS No.
154106-92-0
M.F
C15H11BrCl2N2O4S
M. Wt
466.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RPR104632

CAS Number

154106-92-0

Product Name

RPR104632

IUPAC Name

2-[(3-bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylic acid

Molecular Formula

C15H11BrCl2N2O4S

Molecular Weight

466.1 g/mol

InChI

InChI=1S/C15H11BrCl2N2O4S/c16-9-3-1-2-8(4-9)7-20-14(15(21)22)19-12-6-10(17)5-11(18)13(12)25(20,23)24/h1-6,14,19H,7H2,(H,21,22)

InChI Key

HNXXFIJGNAGRFN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2H-1,2,4-benzothiadiazine-1-dioxide-3-carboxylate acid, RPR 104,632, RPR 104632, RPR-104,632, RPR-104632

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(NC3=C(S2(=O)=O)C(=CC(=C3)Cl)Cl)C(=O)O

The exact mass of the compound 2H-1,2,4-Benzothiadiazine-1-dioxide-3-carboxylate acid is 463.9 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazides - Benzothiadiazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RPR104632 (CAS: 154106-92-0) is a highly potent, stereospecific benzothiadiazine derivative acting as a selective antagonist at the glycine modulatory site of the NMDA receptor [1]. For procurement professionals and scientific buyers, its value lies in its nanomolar binding affinity (Ki = 4.9 nM) and its ability to provide robust neuroprotection in vitro without the severe dissociative side effects associated with pore-blocking NMDA antagonists [1]. Its predictable desensitization profile makes it a premium choice for high-precision electrophysiological assays and neurotoxicity modeling.

Substituting RPR104632 with generic NMDA antagonists (like MK-801) or older glycine-site ligands (like 5,7-dichlorokynurenic acid) compromises assay integrity. Generic channel blockers irreversibly trap the receptor and fail to respond to endogenous glycine modulation, rendering them unsuitable for nuanced allosteric studies[1]. Furthermore, older in-class substitutes exhibit heavily skewed peak-to-plateau inhibition ratios, causing erratic data in prolonged electrophysiological recordings [2]. Finally, because RPR104632 is highly stereospecific, purchasing crude racemic mixtures instead of the purified active enantiomer results in up to a 500-fold loss in potency, destroying experimental reproducibility [1].

Uniform Inhibition Across Peak and Plateau Currents

In whole-cell patch-clamp studies of cultured cerebrocortical cells, RPR104632 demonstrates a highly balanced inhibition profile between peak and plateau NMDA-activated currents[1]. While older standards like 5,7-dichlorokynurenic acid show a heavily skewed IC50 ratio of 3.42, RPR104632 maintains an IC50 ratio of 1.06 [1].

Evidence DimensionIC50 ratio (peak vs. plateau currents)
Target Compound Data1.06 (RPR104632)
Comparator Or Baseline3.42 (5,7-dichlorokynurenic acid)
Quantified Difference3.2-fold more balanced inhibition profile
Conditions200 µM NMDA + 1 µM glycine in cultured rat cerebrocortical cells

Procuring RPR104632 ensures consistent, predictable blockade during both transient and sustained receptor activation phases, eliminating data artifacts in prolonged electrophysiology assays.

Extreme Stereospecificity Dictating Procurement Purity

RPR104632 exhibits profound stereospecificity at the NMDA glycine site[1]. The active (-)-isomer antagonizes [3H]5,7-dichlorokynurenic acid binding to the rat cerebral cortex with a Ki of 4.9 nM, making it 500-fold more potent than the (+)-isomer [1].

Evidence DimensionBinding affinity (Ki)
Target Compound Data4.9 nM ((-)-isomer)
Comparator Or Baseline~2.45 µM ((+)-isomer)
Quantified Difference500-fold higher potency for the (-)-isomer
Conditions[3H]5,7-dichlorokynurenic acid displacement in rat cerebral cortex

Buyers must strictly source the enantiomerically pure (-)-isomer, as generic racemic mixtures will suffer massive dilution in efficacy, destroying quantitative assay reproducibility.

Glycine-Modulated Neuroprotection vs. Irreversible Channel Blockade

RPR104632 provides significant neuroprotection against NMDA-induced toxicity (EC50 = 4 µM) via competitive antagonism at the glycine site [1]. In contrast, generic channel blockers like MK-801 (1 µM) completely block toxicity but their effects cannot be reversed or modulated by glycine, reflecting an irreversible, non-physiological pore blockade [1].

Evidence DimensionReversibility by endogenous ligand (glycine)
Target Compound DataCompetitive and reversible by glycine
Comparator Or BaselineIrreversible / not blocked by glycine (MK-801)
Quantified DifferenceShift from irreversible pore blockade to competitive allosteric modulation
ConditionsNMDA-induced neurotoxicity in CA1/CA3 pyramidal neurons

Selecting RPR104632 over generic channel blockers allows researchers to study neuroprotective mechanisms without inducing the severe, irreversible dissociative artifacts typical of pore blockers.

High-Precision Electrophysiological Screening

Due to its balanced 1.06 peak-to-plateau IC50 ratio, RPR104632 is the optimal choice for patch-clamp assays requiring stable, long-term recordings of NMDA receptor kinetics without the desensitization artifacts seen with older standards like 5,7-dichlorokynurenic acid [1].

Translational Neuroprotection Modeling

Its competitive, glycine-modulated mechanism makes it highly suitable for in vitro stroke and neurotoxicity models, where researchers must avoid the non-physiological, irreversible pore-blocking effects of generic alternatives like MK-801 [2].

Allosteric Modulator Benchmarking

With its sub-5 nM binding affinity and extreme stereospecificity, enantiomerically pure (-)-RPR104632 serves as a premium reference standard for high-throughput screening assays evaluating novel glycine-site ligands, ensuring maximum assay reproducibility [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

463.90000 Da

Monoisotopic Mass

463.90000 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Boireau A, Malgouris C, Burgevin MC, Pény C, Durand G, Bordier F, Meunier M, Miquet JM, Daniel M, Chevet T, Jimonet P, Mignani S, Blanchard JC, Doble A. Neuroprotective effects of RPR 104632, a novel antagonist at the glycine site of the NMDA receptor, in vitro. Eur J Pharmacol. 1996 Apr 11;300(3):237-46. PubMed PMID: 8739214.
2: Varano F, Catarzi D, Colotta V, Filacchioni G, Cecchi L, Galli A, Costagli C. Synthesis of 2-substituted-6,8-dichloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-1,1-d ioxides and -1-oxides as glycine-NMDA receptor antagonists. Farmaco. 1998 Dec 30;53(12):752-7. PubMed PMID: 10230056.
3: Molnár P, Erdõ SL. Differential effects of five glycine site antagonists on NMDA receptor desensitisation. Eur J Pharmacol. 1996 Sep 12;311(2-3):311-4. PubMed PMID: 8891614.

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